BenchChemオンラインストアへようこそ!

7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine

Lipophilicity Drug design ADME prediction

7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine (CAS 439096‑66‑9, molecular formula C₁₄H₁₅N₅, MW 253.30 g·mol⁻¹) is a heterocyclic small molecule belonging to the imidazo[1,2‑a]pyrimidine class [REFS‑1]. The compound features a fused imidazo‑pyrimidine bicyclic core substituted at position‑2 with a phenyl ring, at position‑7 with a methyl group, and at position‑5 with a 1‑methylhydrazino moiety [REFS‑1].

Molecular Formula C14H15N5
Molecular Weight 253.309
CAS No. 439096-66-9
Cat. No. B2916470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine
CAS439096-66-9
Molecular FormulaC14H15N5
Molecular Weight253.309
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C(=C1)N(C)N)C3=CC=CC=C3
InChIInChI=1S/C14H15N5/c1-10-8-13(18(2)15)19-9-12(17-14(19)16-10)11-6-4-3-5-7-11/h3-9H,15H2,1-2H3
InChIKeyCHHGUSZCNWRAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine (CAS 439096-66-9): Chemical Identity and Core Scaffold


7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine (CAS 439096‑66‑9, molecular formula C₁₄H₁₅N₅, MW 253.30 g·mol⁻¹) is a heterocyclic small molecule belonging to the imidazo[1,2‑a]pyrimidine class [REFS‑1]. The compound features a fused imidazo‑pyrimidine bicyclic core substituted at position‑2 with a phenyl ring, at position‑7 with a methyl group, and at position‑5 with a 1‑methylhydrazino moiety [REFS‑1]. Imidazo[1,2‑a]pyrimidines are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives reported as kinase inhibitors (including MET, B‑Raf, CDK, and Aurora‑A), GABA_A receptor ligands, and antimicrobial agents [REFS‑2][REFS‑3]. The 1‑methylhydrazino substituent at C‑5 distinguishes this compound from other 5‑substituted analogs and introduces a nucleophilic hydrazine nitrogen that can participate in hydrogen bonding, metal coordination, or reversible covalent interactions with biological targets.

Why Generic Substitution Fails for 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine (CAS 439096-66-9)


The imidazo[1,2‑a]pyrimidine scaffold tolerates diverse substituents at positions 2, 5, and 7, and even minor modifications at C‑5 produce pronounced differences in lipophilicity, hydrogen‑bonding capacity, and biological target engagement [REFS‑1]. The 1‑methylhydrazino group at C‑5 creates a unique profile distinct from the primary hydrazine analog (5‑hydrazinyl‑7‑methyl‑2‑phenylimidazo[1,2‑a]pyrimidine, CAS 13994‑74‑6) and the morpholino- or piperazino‑substituted analogs (e.g., CAS 439096‑69‑2, CAS 439096‑71‑6) that share the identical core [REFS‑2]. Generic substitution without considering these substituent‑dependent differences in physicochemical properties, metabolic stability, or kinase selectivity can lead to divergent biological outcomes. Procurement decisions must therefore be based on the specific substitution pattern rather than scaffold similarity alone.

Quantitative Differentiation Evidence for 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine (CAS 439096-66-9)


Lipophilicity (XLogP3‑AA) Compared with the 5‑Hydrazinyl Analog

The 1‑methylhydrazino substitution at C‑5 increases computed lipophilicity compared to the unsubstituted hydrazine analog. 7‑Methyl‑5‑(1‑methylhydrazino)‑2‑phenylimidazo[1,2‑a]pyrimidine has a PubChem‑computed XLogP3‑AA of 2.9 [REFS‑1], whereas 5‑hydrazinyl‑7‑methyl‑2‑phenylimidazo[1,2‑a]pyrimidine (CAS 13994‑74‑6) has a computed LogP of approximately 2.76 [REFS‑2]. This difference, while modest (ΔLogP ≈ 0.14), reflects the methyl group on the hydrazine nitrogen reducing hydrogen‑bond donor capacity and moderately enhancing membrane permeability potential.

Lipophilicity Drug design ADME prediction

Hydrogen Bond Donor Count Reduction vs. Primary Hydrazine Analog

Methylation of the terminal hydrazine nitrogen reduces the hydrogen bond donor (HBD) count from 2 (primary hydrazine) to 1 (1‑methylhydrazino). PubChem assigns a computed HBD count of 1 for CAS 439096‑66‑9 [REFS‑1], while the analogous 5‑hydrazinyl compound (CAS 13994‑74‑6) would have an HBD count of 2 based on its structure (NH‑NH₂ vs. N(CH₃)‑NH₂) [REFS‑2]. The target compound retains 4 hydrogen bond acceptors (HBA), identical to the hydrazine analog.

Hydrogen bonding Molecular recognition Selectivity

Molecular Weight and Rotatable Bond Profile vs. Morpholino and Piperazino Analogs

With a molecular weight of 253.30 g·mol⁻¹ and only 2 rotatable bonds (PubChem computed) [REFS‑1], the 1‑methylhydrazino analog is significantly smaller and more rigid than other 5‑substituted analogs sharing the same core: 5‑(2,6‑dimethylmorpholino)‑7‑methyl‑2‑phenylimidazo[1,2‑a]pyrimidine (CAS 439096‑69‑2, MW = 322.4) and 5‑[4‑(2‑chlorophenyl)piperazino]‑7‑methyl‑2‑phenylimidazo[1,2‑a]pyrimidine (CAS 439096‑71‑6, MW = 403.9) [REFS‑2][REFS‑3]. The lower MW and restricted flexibility favor use in fragment‑based drug discovery and improve ligand efficiency indices when potency is normalized by heavy atom count.

Molecular weight Ligand efficiency Fragment-based screening

Class‑Level Kinase Inhibition Potential of Imidazo[1,2‑a]pyrimidine Scaffold with Hydrazino‑Type C‑5 Substituents

Imidazo[1,2‑a]pyrimidines are established kinase inhibitor scaffolds. A representative compound from this class demonstrated B‑Raf inhibition with an IC₅₀ of 0.003 µM in a biochemical assay [REFS‑1], while MET kinase inhibitors based on imidazo[1,2‑a]pyrimidine have been reported in patents from Merck and Bayer [REFS‑2][REFS‑3]. Although no direct inhibitory data are available for the target compound (CAS 439096‑66‑9), its 1‑methylhydrazino C‑5 substituent is structurally related to hydrazone‑type kinase inhibitors. The presence of the hydrazino group at C‑5, which can form hydrogen bonds and coordinate metal ions, is consistent with ATP‑binding site engagement in kinases.

Kinase inhibition B‑Raf MET Anticancer drug discovery

Antimicrobial Activity Precedent for 5‑Substituted Imidazo[1,2‑a]pyrimidines

5‑Substituted and 5,7‑disubstituted imidazo[1,2‑a]pyrimidines have demonstrated in vitro antimicrobial activity against a variety of microorganisms [REFS‑1]. While specific MIC data are not available for CAS 439096‑66‑9, the 1‑methylhydrazino group at C‑5 is structurally analogous to hydrazone‑containing antimicrobial imidazo[1,2‑a]pyrimidines described in the literature. The 2‑phenyl substituent present in the target compound is also a common feature in antimycotic imidazo[1,2‑a]pyrimidine derivatives [REFS‑2].

Antimicrobial Antibacterial Imidazo[1,2‑a]pyrimidine

Recommended Application Scenarios for 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine (CAS 439096-66-9)


Kinase Inhibitor Screening and Drug Discovery

Based on the established kinase inhibition profile of imidazo[1,2‑a]pyrimidine analogs (including reported B‑Raf IC₅₀ values as low as 0.003 µM and extensive MET inhibitor patent disclosures) [REFS‑1][REFS‑2], this compound is a strong candidate for inclusion in kinase‑focused screening libraries. Its 1‑methylhydrazino C‑5 substituent provides hydrogen‑bond donor‑acceptor functionality compatible with ATP‑binding site engagement. The lower molecular weight (253.30 g·mol⁻¹) relative to morpholino or piperazino analogs supports superior ligand efficiency in hit identification campaigns [REFS‑3].

Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 253.30 g·mol⁻¹ and only 2 rotatable bonds, this compound meets fragment‑like property criteria (MW < 300, rotatable bonds ≤ 3) [REFS‑1]. Its XLogP3‑AA of 2.9 falls within the acceptable lipophilicity range for fragment screening. The decorated imidazo[1,2‑a]pyrimidine core provides multiple vectors for structure‑based optimization, making it suitable as a starting point for fragment growing or merging strategies [REFS‑1].

Physicochemical Property Calibration in Analog Series

The target compound serves as a reference point for calibrating the impact of hydrazino‑group methylation on ADME‑relevant properties. Compared directly with the primary hydrazine analog (CAS 13994‑74‑6), the 1‑methylhydrazino modification reduces the HBD count by 1 (from 2 to 1) and subtly increases lipophilicity (XLogP3‑AA 2.9 vs. 2.76) [REFS‑1][REFS‑2]. These property differences can be exploited in matched molecular pair analyses to deconvolute contributions of hydrogen bonding and lipophilicity to target binding and cellular activity.

Antimicrobial Lead Identification

Given the documented antimicrobial activity of 5‑substituted imidazo[1,2‑a]pyrimidines against both Gram‑positive and Gram‑negative bacteria as well as fungi [REFS‑1][REFS‑2], this compound is appropriate for inclusion in phenotypic antimicrobial screening cascades. Its structural features align with reported antimycotic imidazo[1,2‑a]pyrimidine derivatives, and the phenyl group at C‑2 is a recurring motif in bioactive analogs within this chemotype [REFS‑2].

Quote Request

Request a Quote for 7-Methyl-5-(1-methylhydrazino)-2-phenylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.